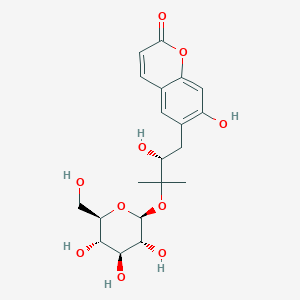

Peucedanol 3'-O-glucoside

Description

Properties

IUPAC Name |

7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O10/c1-20(2,30-19-18(27)17(26)16(25)13(8-21)29-19)14(23)6-10-5-9-3-4-15(24)28-12(9)7-11(10)22/h3-5,7,13-14,16-19,21-23,25-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDINAZUSSDSPB-DNLMCPORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Peucedanol 3'-O-glucoside: A Technical Overview of Its Natural Sources and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside that has garnered interest within the scientific community for its potential bioactive properties. As a member of the extensive family of plant-derived secondary metabolites, this compound is primarily investigated for its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside a discussion of the methodologies for its study and its potential therapeutic applications.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae family, a diverse group of flowering plants that includes many aromatic species. The primary genus associated with this compound is Peucedanum.

Primary Documented Sources:

-

Peucedanum praeruptorum Dunn: The roots of this plant, a staple in traditional Chinese medicine, are a known source of various coumarin glycosides, including this compound.

-

Glehnia littoralis Fr. Schmidt ex Miq.: This coastal plant, also used in traditional medicine, has been reported to contain this compound.[1]

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data for the concentration or yield of this compound from its natural sources. The table below is presented as a template for future research, where such data can be populated.

| Plant Species | Plant Part | Compound | Concentration/Yield (mg/g dry weight) | Method of Quantification | Reference |

| Peucedanum praeruptorum | Root | This compound | Data not available | ||

| Glehnia littoralis | Root | This compound | Data not available |

Experimental Protocols

Detailed experimental protocols for the specific extraction and isolation of this compound are not explicitly detailed in the available literature. However, a general methodology for the isolation of coumarin glycosides from plant material can be inferred from phytochemical studies of the Apiaceae family. The following is a generalized workflow that can be adapted for the isolation of this compound.

Generic Experimental Workflow for Isolation of Coumarin Glycosides:

Key Methodological Steps:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The more polar glycosides, including this compound, are expected to remain in the aqueous phase.

-

Chromatography: The aqueous phase is subjected to various chromatographic techniques for separation. This often involves an initial separation on a macroporous resin (e.g., Diaion HP-20) followed by silica gel column chromatography.

-

Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

The biological activities of this compound are not yet extensively studied. Preliminary research and the known activities of related coumarin glycosides suggest potential antioxidant and anti-inflammatory properties. However, specific signaling pathways modulated by this compound have not been elucidated in the scientific literature.

Due to the lack of specific data on the mechanism of action of this compound, a diagram of a specific signaling pathway cannot be provided at this time. Future research should focus on in vitro and in vivo studies to determine the molecular targets and signaling cascades affected by this compound. A hypothetical workflow for investigating the anti-inflammatory effects of this compound is presented below.

Conclusion and Future Directions

This compound is a natural product with potential for further investigation in the fields of phytochemistry and pharmacology. While its natural sources have been identified, there is a significant gap in the literature regarding its quantitative analysis, detailed isolation protocols, and specific biological mechanisms of action.

Future research should prioritize:

-

Development and validation of analytical methods for the quantification of this compound in Peucedanum praeruptorum and Glehnia littoralis.

-

Detailed reporting of extraction and isolation protocols to facilitate reproducibility and further studies.

-

In-depth investigation of the biological activities of the purified compound, with a focus on elucidating the underlying molecular signaling pathways.

Such studies will be crucial for unlocking the full therapeutic potential of this compound and for its potential development as a novel therapeutic agent.

References

The Biosynthesis of Peucedanol 3'-O-glucoside: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Peucedanol 3'-O-glucoside, a naturally occurring coumarin derivative found in plants of the Apiaceae family, such as those of the Peucedanum genus. This document synthesizes current knowledge on coumarin biosynthesis, offering a detailed framework for understanding the formation of this bioactive compound. It includes postulated enzymatic steps, relevant quantitative data from related compounds, and detailed experimental protocols to facilitate further research and drug development.

Introduction

This compound is a prenylated coumarin glycoside that has garnered interest for its potential pharmacological activities. Like other coumarins, its biosynthesis is rooted in the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The formation of this compound involves a series of enzymatic reactions, including hydroxylations, prenylations, and a final glycosylation step. While the complete pathway has not been fully elucidated for this specific molecule, a robust putative pathway can be constructed based on extensive research into the biosynthesis of related furanocoumarins and other coumarin derivatives.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Core Coumarin Skeleton Formation: Synthesis of the umbelliferone backbone via the general phenylpropanoid pathway.

-

Formation of the Peucedanol Aglycone: Modification of the umbelliferone core through prenylation and subsequent enzymatic modifications.

-

Glucosylation: The final attachment of a glucose moiety to the peucedanol aglycone.

The proposed pathway is initiated in the cytoplasm and involves enzymes localized to the endoplasmic reticulum (for P450s and some prenyltransferases) and the cytoplasm (for UGTs).

Stage 1: Formation of the Umbelliferone Core

The biosynthesis begins with the amino acid L-phenylalanine, which is converted to the central coumarin precursor, umbelliferone, through the following established steps of the phenylpropanoid pathway[1]:

-

Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

-

Hydroxylation of Cinnamic Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the para-position to yield p-coumaric acid.

-

Activation of p-Coumaric Acid: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.

-

ortho-Hydroxylation: This is a critical step for coumarin synthesis. A specific cytochrome P450, a p-coumaroyl-CoA 2'-hydroxylase (C2'H), is proposed to hydroxylate p-coumaroyl-CoA at the ortho position.

-

Lactonization: The resulting 2',4'-dihydroxycinnamoyl-CoA is believed to undergo spontaneous or enzyme-assisted lactonization to form umbelliferone.

Stage 2: Biosynthesis of the Peucedanol Aglycone

The formation of the peucedanol aglycone from umbelliferone involves the addition of a prenyl group and subsequent modifications.

-

Prenylation of Umbelliferone: A prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C6 position of umbelliferone to form demethylsuberosin. DMAPP itself is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway[2].

-

Hydroxylation and Cyclization: The subsequent steps to form the dihydroxydihydropyran ring of peucedanol are less characterized but are hypothesized to involve cytochrome P450 monooxygenases that catalyze hydroxylation and cyclization of the prenyl side chain.

Stage 3: Glucosylation of Peucedanol

The final step is the attachment of a glucose molecule to the 3'-hydroxyl group of the peucedanol aglycone.

-

Glucosylation: A specific UDP-glycosyltransferase (UGT) utilizes UDP-glucose as the sugar donor to glycosylate peucedanol, forming this compound[3].

The proposed overall biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the dedicated biosynthetic pathway of this compound. However, studies on the accumulation of other coumarins in Peucedanum species provide valuable context. The following table summarizes the content of various coumarins found in different parts of Peucedanum praeruptorum Dunn, highlighting the tissue-specific accumulation of these compounds[4].

| Compound | Root Content (mg/g DW) | Stem Content (mg/g DW) | Leaf Content (mg/g DW) |

| Praeruptorin A | 10.5 - 25.2 | 1.8 - 4.5 | 0.9 - 2.1 |

| Praeruptorin B | 8.7 - 20.1 | 1.5 - 3.8 | 0.7 - 1.8 |

| Praeruptorin E | 1.2 - 3.5 | 0.2 - 0.8 | 0.1 - 0.4 |

Note: Data is presented as a range observed across different developmental stages.

Experimental Protocols

The following section outlines detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes

A combination of transcriptomics and metabolomics is a powerful approach to identify candidate genes involved in the biosynthesis.

Caption: Workflow for candidate gene identification.

Protocol:

-

Plant Material: Collect different tissues (roots, stems, leaves) from Peucedanum species known to produce this compound at various developmental stages.

-

Metabolite Profiling: Extract metabolites and analyze using LC-MS/MS to quantify the levels of this compound and its putative precursors.

-

Transcriptome Sequencing: Extract total RNA from the same tissues and perform RNA sequencing (RNA-Seq) to obtain transcript profiles.

-

Co-expression Analysis: Correlate the expression patterns of genes encoding P450s, prenyltransferases, and UGTs with the accumulation patterns of the target metabolites. Genes whose expression profiles strongly correlate with the accumulation of this compound are considered strong candidates.

Heterologous Expression and Functional Characterization of Enzymes

Candidate genes identified through co-expression analysis need to be functionally validated.

Protocol for Cytochrome P450s:

-

Cloning and Expression: Clone the full-length cDNA of the candidate P450 into a suitable expression vector for yeast (Saccharomyces cerevisiae) or E. coli. Co-express with a cytochrome P450 reductase (CPR) which is essential for P450 activity[5].

-

Microsome Isolation: If expressed in yeast, prepare microsomes from the recombinant yeast cells, which will contain the expressed P450.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Microsomes (or purified enzyme)

-

Putative substrate (e.g., umbelliferone, demethylsuberosin)

-

NADPH

-

Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products and analyze by HPLC or LC-MS/MS to identify the reaction product.

-

Protocol for UDP-Glycosyltransferases:

-

Cloning and Expression: Clone the candidate UGT gene into an E. coli expression vector (e.g., pGEX or pET series) for the production of a recombinant protein.

-

Protein Purification: Purify the recombinant UGT using affinity chromatography (e.g., GST-tag or His-tag).

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified UGT enzyme

-

Peucedanol (aglycone substrate)

-

UDP-glucose (sugar donor)

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

-

Incubate at an optimal temperature (e.g., 37°C).

-

Terminate the reaction and analyze the formation of this compound by HPLC or LC-MS/MS[6].

-

Caption: Workflow for enzyme functional characterization.

Conclusion

The biosynthesis of this compound is a multi-step process that integrates the phenylpropanoid and isoprenoid pathways. While the general framework of this pathway is understood based on research into other coumarins, the specific enzymes responsible for the later, more specialized steps in Peucedanum species remain to be definitively identified and characterized. The experimental approaches outlined in this guide provide a roadmap for researchers to elucidate the complete biosynthetic pathway, which will be crucial for metabolic engineering efforts aimed at enhancing the production of this and other valuable bioactive compounds. Further research in this area will not only advance our fundamental understanding of plant secondary metabolism but also open new avenues for the development of novel therapeutics.

References

- 1. Integration of a Decrescent Transcriptome and Metabolomics Dataset of Peucedanum praeruptorum to Investigate the CYP450 and MDR Genes Involved in Coumarins Biosynthesis and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Physical and chemical properties of Peucedanol 3'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 3'-O-glucoside is a naturally occurring coumarin glucoside found in plants belonging to the Apiaceae family, particularly within the Peucedanum and Glehnia genera.[1] As a member of the coumarin class of compounds, it is of significant interest to the scientific community for its potential bioactive properties, which are attributed to its unique molecular structure. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside representative experimental protocols and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and supplements it with data from closely related compounds to provide a valuable resource for researchers.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data are specific to the compound, other values are computed or representative of similar coumarin glucosides due to the scarcity of dedicated experimental studies.

| Property | Value | Source(s) |

| IUPAC Name | 7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | [2] |

| Synonyms | Peucedanol 3'-O-beta-D-glucopyranoside | |

| CAS Number | 65891-61-4 | [1] |

| Molecular Formula | C₂₀H₂₆O₁₀ | [1][2] |

| Molecular Weight | 426.41 g/mol | [1][2] |

| Appearance | White to off-white powder (Typical for coumarin glucosides) | Representative |

| Melting Point | Not available. Similar coumarin glucosides melt in the range of 200-230°C. | Representative |

| Solubility | Soluble in methanol, ethanol, and water. Sparingly soluble in less polar organic solvents. | Representative |

| XLogP3 (Computed) | -0.5 | [2] |

| Topological Polar Surface Area (Computed) | 166 Ų | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of natural products. Below are the known and representative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Position | Representative ¹H NMR (δ, ppm) | Reported ¹³C NMR (δ, ppm) |

| Coumarin Moiety | ||

| 2 | - | 161.5 |

| 3 | 6.25 (d, J=9.5 Hz) | 113.2 |

| 4 | 7.62 (d, J=9.5 Hz) | 143.8 |

| 4a | - | 112.9 |

| 5 | 7.35 (s) | 128.9 |

| 6 | - | 116.5 |

| 7 | - | 160.8 |

| 8 | 6.85 (s) | 107.5 |

| 8a | - | 156.2 |

| Side Chain | ||

| 1' | 3.05 (dd, J=14.0, 8.0 Hz), 2.85 (dd, J=14.0, 4.5 Hz) | 29.8 |

| 2' | 3.80 (m) | 78.5 |

| 3' | - | 76.2 |

| 4' | 1.25 (s) | 25.4 |

| 5' | 1.22 (s) | 24.1 |

| Glucoside Moiety | ||

| 1'' | 4.35 (d, J=7.8 Hz) | 103.5 |

| 2'' | 3.20-3.40 (m) | 74.8 |

| 3'' | 3.20-3.40 (m) | 77.9 |

| 4'' | 3.20-3.40 (m) | 71.5 |

| 5'' | 3.20-3.40 (m) | 78.3 |

| 6'' | 3.85 (dd, J=12.0, 2.0 Hz), 3.68 (dd, J=12.0, 5.5 Hz) | 62.7 |

Note: ¹H NMR data is representative and based on the analysis of similar coumarin glucosides.

UV-Visible (UV-Vis) Spectroscopy

Coumarin derivatives typically exhibit strong absorption in the UV region. The UV spectrum of a coumarin glucoside in methanol would be expected to show absorption maxima (λmax) around 220-260 nm and 310-330 nm, characteristic of the benzopyrone chromophore.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

-OH (hydroxyl groups): Broad band around 3400 cm⁻¹

-

C-H (aromatic and aliphatic): Stretching vibrations around 2900-3100 cm⁻¹

-

C=O (lactone carbonyl): Strong absorption around 1700-1730 cm⁻¹[3]

-

C=C (aromatic): Bands in the region of 1600-1450 cm⁻¹[3]

-

C-O (ether and alcohol): Stretching vibrations in the 1250-1000 cm⁻¹ region.[3]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be a suitable technique for the analysis of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 427.16. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 425.14. Fragmentation in MS/MS would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (peucedanol) at m/z 264.

Experimental Protocols

The following sections detail representative experimental protocols for the isolation, purification, and characterization of this compound from a plant source, such as the roots of a Peucedanum species.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., roots) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Coumarin glucosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of water and methanol or acetonitrile is typically employed. The purity of the isolated compound is then assessed by analytical HPLC.

Structure Elucidation

The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the connectivity of protons and carbons and to assign all signals to the corresponding atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. MS/MS fragmentation patterns help to confirm the structure, particularly the nature of the sugar moiety and its linkage to the aglycone.

-

UV-Vis and IR Spectroscopy: These techniques provide information about the chromophore and the functional groups present in the molecule, respectively, as described in the spectroscopic data section.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been definitively reported for this compound, its classification as a coumarin suggests potential antioxidant and anti-inflammatory properties.[1] Many coumarin derivatives have been shown to exert their effects through the modulation of key signaling pathways.

Nrf2 Signaling Pathway

A prominent pathway modulated by various coumarins is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[5][6][7][8] This pathway is a crucial cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or electrophilic compounds (such as certain coumarins), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). By activating this pathway, coumarins can enhance the cellular antioxidant capacity and protect against oxidative damage.

Conclusion

This compound is a coumarin glucoside with a well-defined chemical structure but limited experimentally determined physicochemical and biological data. This technical guide provides a foundational understanding of this compound by combining known information with representative data from similar molecules. The outlined experimental protocols offer a practical framework for its isolation and characterization. Further research is warranted to fully elucidate the specific physical, chemical, and pharmacological properties of this compound, particularly its potential to modulate signaling pathways such as Nrf2 and its efficacy as a potential therapeutic agent.

References

- 1. This compound | 65891-61-4 | QCA89161 [biosynth.com]

- 2. This compound | C20H26O10 | CID 100918320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102731590A - Coumarin glucoside, preparation method and application of coumarin glucoside - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Peucedanol 3'-O-glucoside: A Technical Guide on its Reported Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, particularly within the Apiaceae family, including genera such as Peucedanum, Angelica, and Glehnia.[1][2] As a derivative of the aglycone peucedanol, this compound is of growing interest within the scientific community for its potential pharmacological properties. Preliminary investigations suggest a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] This technical guide provides a comprehensive overview of the currently reported biological activities of this compound, alongside detailed experimental methodologies and insights into potential mechanisms of action to support further research and drug discovery initiatives.

It is important to note that while the potential of this compound is promising, the body of research directly investigating its specific biological activities is still emerging. Consequently, this guide also draws upon data from closely related compounds, such as its aglycone, peucedanol, to infer potential avenues for investigation.

Reported Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the general consensus points towards its potential in several key therapeutic areas. The following table summarizes these reported activities, with the understanding that further direct experimental validation is required.

| Biological Activity | Description | Supporting Evidence/Rationale |

| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress. | General property attributed to coumarin and glycoside compounds.[1] Studies on related plant extracts containing coumarin glycosides have demonstrated antioxidant effects. |

| Anti-inflammatory | Possible modulation of inflammatory pathways to reduce the production of pro-inflammatory mediators. | The aglycone, Peucedanol, has been shown to inhibit the TLR4/myD88/NF-κB signaling pathway in RAW264.7 macrophages.[1][3] |

| Antimicrobial | Potential to inhibit the growth of various pathogenic microorganisms. | General screening of plant-derived natural products often reveals antimicrobial properties.[1] |

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines detailed experimental protocols adapted from studies on related compounds.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging capacity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change to pale yellow, which can be measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound solutions: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the test compound solution (for each concentration).

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the test sample.

-

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified indirectly by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent System (e.g., from Promega)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with media only) and an LPS control (cells with LPS only).

-

-

Nitrite Measurement (Griess Assay):

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of the NED solution (from the Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Cell Viability Assay (e.g., MTT assay): Perform a cell viability assay in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The plates are incubated, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Grow the test microorganism in the appropriate broth overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate to obtain a range of concentrations.

-

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, research on its aglycone, peucedanol, provides valuable insights into potential mechanisms, particularly concerning its anti-inflammatory effects.

A recent study on peucedanol demonstrated its ability to ameliorate LPS-induced inflammation in RAW264.7 cells by inhibiting the TLR4/myD88/NF-κB signaling pathway.[1][3] This pathway is a critical component of the innate immune response to bacterial endotoxins.

Potential anti-inflammatory mechanism of Peucedanol via the TLR4/MyD88/NF-κB pathway.

The general workflow for screening and characterizing the biological activities of a natural product like this compound is a multi-step process.

General workflow for investigating the biological activities of a natural product.

Conclusion and Future Directions

This compound represents a promising natural compound with potential therapeutic applications, particularly in the realms of antioxidant, anti-inflammatory, and antimicrobial therapies. However, the current body of scientific literature directly investigating its biological activities remains limited. The information available for its aglycone, peucedanol, provides a strong rationale for pursuing in-depth studies on the glycoside form.

Future research should focus on:

-

Comprehensive in vitro screening: To quantitatively assess the antioxidant, anti-inflammatory, and antimicrobial activities of purified this compound.

-

Elucidation of mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

-

Structure-activity relationship (SAR) studies: Comparing the activity of this compound with its aglycone and other related derivatives to understand the role of the glucoside moiety.

By systematically addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its potential development as a novel therapeutic agent.

References

Peucedanol 3'-O-glucoside: A Review of Its Therapeutic Potential

Preliminary evidence suggests that Peucedanol 3'-O-glucoside, a naturally occurring coumarin glycoside found in plants of the Apiaceae family, may possess antioxidant, anti-inflammatory, and antimicrobial properties. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of in-depth research on this specific compound. While its potential is acknowledged, detailed quantitative data, specific experimental protocols, and elucidated signaling pathways remain largely unexplored, hindering a full assessment of its therapeutic applications.

This compound belongs to the family of phenylpropanoids and is structurally characterized by a peucedanol aglycone linked to a glucose moiety.[1] This structural feature is common to many bioactive plant-derived compounds. The compound has been identified in plants such as those from the genus Peucedanum.[2]

Current State of Research

The lack of specific studies on this compound necessitates looking at related compounds to infer potential mechanisms and applications. For instance, other coumarin derivatives and glycosides have been shown to exhibit a range of biological activities. However, it is crucial to note that such inferences are speculative and require experimental validation for this compound itself.

Challenges and Future Directions

The primary challenge in evaluating the therapeutic potential of this compound is the lack of dedicated research. To advance the understanding of this compound, future studies should focus on:

-

In-depth Biological Screening: Comprehensive in vitro and in vivo studies are required to systematically evaluate its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer activities.

-

Quantitative Analysis: Determination of key pharmacological parameters such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values against various biological targets is essential.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways through which this compound exerts its effects is critical. This would involve investigating its interactions with key inflammatory and oxidative stress pathways, such as NF-κB and MAPK signaling.

-

Pharmacokinetic and Toxicological Profiling: Understanding the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound is fundamental for any future drug development efforts.

Hypothetical Experimental Workflow

To address the current knowledge gap, a hypothetical experimental workflow for investigating the anti-inflammatory properties of this compound is proposed below. This workflow is based on standard methodologies used for similar natural products.

Caption: Hypothetical workflow for investigating the anti-inflammatory properties of this compound.

Conclusion

References

Peucedanol 3'-O-glucoside: A Comprehensive Technical Review of Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 3'-O-glucoside, a naturally occurring coumarin glycoside, has garnered interest within the scientific community for its potential therapeutic properties. Primarily isolated from plants belonging to the Apiaceae family, such as those of the Peucedanum and Glehnia genera, this compound is currently being investigated for its antioxidant, anti-inflammatory, and antimicrobial activities.[1] This technical guide provides a comprehensive review of the existing research on this compound, summarizing its chemical properties, biological activities with available quantitative data, and outlining key experimental methodologies.

Chemical Properties

This compound is characterized by the chemical formula C₂₀H₂₆O₁₀ and a molecular weight of 426.4 g/mol .[1][2] Its structure consists of a peucedanol aglycone linked to a glucose moiety at the 3'-O position. The specific stereochemistry is designated as (S)-Peucedanol 3'-O-beta-D-glucopyranoside.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₆O₁₀ | [1][2] |

| Molecular Weight | 426.4 g/mol | [1][2] |

| CAS Number | 65891-61-4 | [1][2] |

| IUPAC Name | 7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | [2] |

| Natural Sources | Peucedanum species, Glehnia littoralis | [1][2] |

Biological Activities and Research Findings

Research into the biological effects of this compound is still in its early stages, with much of the available information suggesting potential rather than confirmed mechanisms and potencies. The primary areas of investigation include its anti-inflammatory, antioxidant, and antimicrobial properties.

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of isolated this compound is limited in the currently available literature, studies on extracts from plants known to contain this compound, such as Glehnia littoralis, have demonstrated anti-inflammatory effects. For instance, an extract of Glehnia littoralis was shown to inhibit the production of the pro-inflammatory cytokine TNF-α.[3] This suggests that this compound may contribute to the overall anti-inflammatory profile of these plant extracts. Further research is required to isolate the compound and determine its specific inhibitory concentrations (e.g., IC₅₀ values) against key inflammatory mediators.

The potential mechanism of action for the anti-inflammatory effects of coumarin glucosides may involve the modulation of key signaling pathways. Flavonoids and related phenolic compounds have been shown to influence pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response.[4]

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibitory effect of this compound on inflammatory signaling pathways.

Antioxidant Activity

The antioxidant potential of this compound is suggested by its chemical structure, which is common among known antioxidant compounds.[1] However, specific quantitative data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays performed on the isolated compound are not yet prevalent in the literature. Studies on extracts of Glehnia littoralis have demonstrated antioxidant properties, which may be partly attributable to its glycosidic constituents.[5]

Antimicrobial Activity

General statements in commercial and database sources indicate that this compound is studied for its antimicrobial properties.[1] However, specific studies detailing its spectrum of activity against various bacterial and fungal strains, along with quantitative data such as Minimum Inhibitory Concentration (MIC) values, are currently lacking in the public domain.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the investigation of related compounds and extracts, the following methodologies would be appropriate for future research.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from a plant source like Glehnia littoralis would involve the following steps:

Isolation Workflow

Caption: A typical workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered plant material (e.g., roots of Glehnia littoralis) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to various chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 column chromatography, for further separation.

-

Final Purification: Final purification to obtain the pure compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assays

-

Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After a 24-hour incubation, the amount of nitrite in the culture medium is measured using the Griess reagent. The absorbance is read at 540 nm.

-

-

Cytokine Production Assay (TNF-α, IL-6):

-

RAW 264.7 cells are treated as described for the NO production assay.

-

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

In Vitro Antioxidant Assays

-

DPPH Radical Scavenging Assay:

-

A solution of DPPH in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm. Ascorbic acid is typically used as a positive control.

-

-

ABTS Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

The ABTS•+ solution is diluted with methanol to a specific absorbance.

-

Various concentrations of this compound are allowed to react with the ABTS•+ solution.

-

The absorbance is read at 734 nm after a short incubation period. Trolox is commonly used as a standard.

-

In Vitro Antimicrobial Assay (Broth Microdilution Method for MIC)

-

Bacterial/Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains are used.

-

Inoculum Preparation: Bacterial and fungal suspensions are prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Assay Procedure:

-

Serial dilutions of this compound are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

The standardized microbial inoculum is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. While preliminary studies and its chemical nature suggest antioxidant, anti-inflammatory, and antimicrobial properties, there is a clear need for more rigorous scientific investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Performing detailed in vitro and in vivo studies to determine the precise efficacy (e.g., IC₅₀, MIC values) of the isolated compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound to evaluate its potential as a drug candidate.

The generation of robust quantitative data and a deeper understanding of its mechanism of action will be crucial for advancing the development of this compound for therapeutic applications.

References

- 1. This compound | 65891-61-4 | QCA89161 [biosynth.com]

- 2. This compound | C20H26O10 | CID 100918320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of Glehnia littoralis extract in acute and chronic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Peucedanol 3'-O-glucoside: A Technical Overview of A Natural Coumarin Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, notably within the Apiaceae family, including Glehnia littoralis.[1] As a member of the coumarin class of compounds, it is investigated for its potential biological activities. This technical guide provides a summary of the available information on this compound, focusing on its chemical identifiers and reported biological properties.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 65891-61-4 | [2] |

| PubChem CID | 100918320 | [2] |

| Molecular Formula | C₂₀H₂₆O₁₀ | [2] |

| Molecular Weight | 426.4 g/mol | [2] |

| IUPAC Name | 7-hydroxy-6-[(2R)-2-hydroxy-3-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one | [2] |

| InChI | InChI=1S/C20H26O10/c1-20(2,30-19-18(27)17(26)16(25)13(8-21)29-19)14(23)6-10-5-9-3-4-15(24)28-12(9)7-11(10)22/h3-5,7,13-14,16-19,21-23,25-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19+/m1/s1 | [2] |

| InChIKey | JJDINAZUSSDSPB-DNLMCPORSA-N | [2] |

| Canonical SMILES | CC(C)(--INVALID-LINK--O)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [2] |

Biological Activities and Research Interest

This compound is an area of interest for its potential pharmacological effects, which are broadly attributed to its coumarin structure. The primary reported, yet not extensively detailed, biological activities include:

-

Antioxidant Properties: Like many phenolic compounds, it is suggested to possess antioxidant capabilities.

-

Anti-inflammatory Effects: There is an interest in its potential to modulate inflammatory pathways.

-

Antimicrobial Activity: Its ability to inhibit the growth of various microorganisms is a subject of preliminary research.

Experimental Data and Protocols: A Acknowledged Gap

A thorough review of available scientific literature did not yield specific quantitative data from experimental assays for this compound. Consequently, the creation of tables summarizing such data is not currently feasible.

Similarly, detailed experimental protocols for the isolation, purification, or biological evaluation of this compound are not published in a comprehensive manner. Research on related compounds and extracts from Glehnia littoralis suggests that standard chromatographic techniques are likely employed for isolation. Biological activity is often assessed using common assays such as DPPH or ABTS for antioxidant capacity, LPS-induced cytokine production in cell lines for anti-inflammatory effects, and broth microdilution for minimum inhibitory concentration (MIC) against microbial strains. However, specific methodologies applied to this compound are not documented.

Signaling Pathways and Logical Relationships

Due to the lack of specific experimental studies on the mechanisms of action of this compound, the creation of detailed signaling pathway diagrams as requested is not possible at this time. Research on other coumarins and natural glucosides often points towards interference with signaling cascades such as the NF-κB pathway in inflammation or the activation of antioxidant response elements. However, without direct evidence, any depiction of signaling pathways for this compound would be purely speculative.

To illustrate a generalized workflow for the investigation of a natural product like this compound, the following logical diagram is provided.

Caption: A generalized workflow for the study of a natural product.

Conclusion

This compound is a defined natural product with established chemical identifiers. While preliminary interest exists in its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, the scientific literature currently lacks the in-depth experimental data required for a full technical assessment. For researchers and drug development professionals, this represents an opportunity for novel investigation into the pharmacological profile of this coumarin glycoside. Future studies are necessary to quantify its biological activities, elucidate its mechanisms of action, and determine its potential for therapeutic applications.

References

Peucedanol 3'-O-glucoside: A Technical Overview of its Properties and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, notably within the Apiaceae family, including Glehnia littoralis and Peucedanum japonicum.[1][2] This document provides a comprehensive technical guide on the molecular characteristics, potential biological activities, and experimental considerations for this compound, intended for researchers and professionals in drug development and natural product chemistry.

Molecular Profile

This compound is characterized by the chemical formula C20H26O10 and a molecular weight of approximately 426.4 g/mol .[3] The structure consists of a peucedanol aglycone linked to a glucose moiety at the 3'-position.

| Property | Value | Source |

| Molecular Formula | C20H26O10 | --INVALID-LINK-- |

| Molecular Weight | 426.4 g/mol | --INVALID-LINK-- |

| CAS Number | 65891-61-4 | --INVALID-LINK-- |

Physicochemical and Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard techniques for the structural elucidation of natural products are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in the molecule, providing insights into the structure of the aglycone and the sugar moiety.

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. PubChem indicates the availability of ¹³C NMR data for this compound.[3]

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compound.

Experimental Protocols

General Isolation and Purification Workflow:

Caption: General workflow for the isolation and purification of this compound.

Potential Biological Activities and Signaling Pathways

Preliminary research suggests that this compound may possess antioxidant and anti-inflammatory properties, common among phenolic compounds. The precise mechanisms of action for this specific glycoside are still under investigation. However, based on the known activities of structurally similar flavonoids and glycosides, a putative anti-inflammatory mechanism can be proposed.

Many flavonoids and their glycosides exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8][9][10] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Putative Anti-Inflammatory Signaling Pathway:

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Conclusion

This compound represents a promising natural product for further investigation in the fields of pharmacology and drug development. Its potential antioxidant and anti-inflammatory properties warrant more in-depth studies to elucidate its precise mechanisms of action and therapeutic potential. This technical guide provides a foundational understanding of its molecular characteristics and a framework for future experimental exploration.

References

- 1. Peucedanol 7-O-glucoside | C20H26O10 | CID 44144279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regional Variations in Peucedanum japonicum Antioxidants and Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C20H26O10 | CID 100918320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalsciencebooks.info [globalsciencebooks.info]

- 10. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Peucedanol 3'-O-glucoside using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species of the Peucedanum genus, which belongs to the Apiaceae family.[1] Compounds from this genus are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The described method is based on established protocols for similar coumarin glycosides and provides a framework for the development and validation of a specific assay.

Principle

The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is used with a gradient elution of acetonitrile and water, modified with a small amount of acid to ensure good peak shape. Detection and quantification are achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-VIS detector is suitable for this analysis. The following parameters are proposed based on methods for similar coumarins:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Gradient Elution | 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; 20-25 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 325 nm |

2. Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following are illustrative validation parameters.

1. Linearity and Range

The linearity of the method is determined by injecting the working standard solutions in triplicate. A calibration curve is constructed by plotting the peak area against the concentration.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | 0.9998 |

2. Accuracy (Recovery)

The accuracy is assessed by spiking a blank matrix with known concentrations of the standard and calculating the percentage recovery.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.85 | 98.5 |

| 50 | 50.75 | 101.5 |

| 80 | 79.20 | 99.0 |

| Mean Recovery (%) | 99.7 |

3. Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). This is done by analyzing six replicate injections of a standard solution.

| Precision Level | Mean Concentration (µg/mL) | Standard Deviation | RSD (%) |

| Intra-day (n=6) | 50.1 | 0.65 | 1.30 |

| Inter-day (n=6 over 3 days) | 49.8 | 0.85 | 1.71 |

4. Limits of Detection (LOD) and Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantification (LOQ) | 0.75 |

Visualizations

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Conclusion

The proposed HPLC-UV method provides a reliable and accurate approach for the quantification of this compound. The method is straightforward, utilizes common laboratory equipment and reagents, and can be validated to meet regulatory requirements. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of natural products and the development of herbal medicines.

References

Application Note: LC-MS/MS Analysis of Peucedanol 3'-O-glucoside in Plant Extracts

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Peucedanol 3'-O-glucoside is a naturally occurring coumarin glycoside found in various plant species, particularly within the Apiaceae family, such as the genus Peucedanum.[1] This compound, and related coumarins, are of significant interest to researchers in pharmacology and drug development due to their potential bioactive properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the extraction and subsequent analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

-

This compound reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Plant material (e.g., roots of Peucedanum species)

Protocol 1: Sample Preparation and Extraction

-

Grinding: Mill the dried plant material into a fine powder (approximately 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

-

Centrifugation and Filtration:

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

-

Dilution: Dilute the filtered extract with the initial mobile phase if necessary to fall within the calibration range of the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Gas Flow | Desolvation: 600 L/hr; Cone: 50 L/hr |

MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 427.15 | 265.10 (Quantifier) | 0.1 | 30 | 15 |

| 163.05 (Qualifier) | 0.1 | 30 | 25 |

Note: The precursor ion corresponds to [M+H]⁺. The product ion at m/z 265.10 results from the loss of the glucose moiety. The specific cone voltage and collision energy may require optimization on the instrument used.

Quantitative Data

The following table presents hypothetical quantitative data for this compound in different plant parts, based on typical concentrations of similar coumarin glycosides found in Peucedanum species. Actual concentrations will vary depending on the plant species, growing conditions, and harvesting time.

| Plant Part | This compound Concentration (µg/g dry weight) |

| Roots | 150.5 ± 12.3 |

| Stems | 45.2 ± 5.8 |

| Leaves | 89.7 ± 9.1 |

Potential Signaling Pathway Interaction

This compound has been investigated for its anti-inflammatory properties. One of the key pathways in inflammation is the NF-κB signaling pathway. The diagram below illustrates a hypothetical mechanism where this compound may exert its anti-inflammatory effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and LC-MS/MS analysis of this compound from plant materials. The described method is sensitive, selective, and suitable for the quantification of this compound in complex matrices. The provided workflow and hypothetical data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further validation of this method in specific plant matrices is recommended to ensure accuracy and precision.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Peucedanol 3'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanol 3'-O-glucoside is a natural compound of interest for its potential therapeutic properties. Assessing its antioxidant capacity is a critical step in evaluating its potential for drug development, particularly for conditions associated with oxidative stress. This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which are fundamental for determining the free radical scavenging activity of compounds like this compound.

Data Presentation

Quantitative data from DPPH and ABTS assays are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. The results for this compound and standard antioxidants should be summarized in a table for clear comparison.

Table 1: Antioxidant Activity of this compound and Standard Controls

| Compound | DPPH IC50 (µg/mL or µM) | ABTS IC50 (µg/mL or µM) |

| This compound | Data to be determined | Data to be determined |

| Ascorbic Acid (Standard) | Insert experimental value | Insert experimental value |

| Trolox (Standard) | Insert experimental value | Insert experimental value |

Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[1][2] The method is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

-

Preparation of sample and standard solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the sample or standard to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

For the control, add 100 µL of methanol instead of the DPPH solution.

-

-

Incubation and Measurement:

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% scavenging of the DPPH radical is the IC50 value.

ABTS Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4][5] The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS radical cation (ABTS•+) solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]

-

-

Preparation of working ABTS•+ solution:

-

Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

-

Preparation of sample and standard solutions: Prepare a stock solution of this compound in the appropriate solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control.

-

Assay Procedure:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of the sample or standard to the wells.

-

For the blank, add 10 µL of the solvent instead of the sample.

-

-

Incubation and Measurement:

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (ABTS•+ solution without the sample).

-

A_sample is the absorbance of the sample with the ABTS•+ solution.

-

-

Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% scavenging of the ABTS•+ radical is the IC50 value.

Visualizations

Caption: General workflow for in vitro antioxidant assays.

Caption: Reaction mechanism of the DPPH assay.

Caption: Reaction mechanism of the ABTS assay.

References

- 1. researchgate.net [researchgate.net]

- 2. DPPH Radical Scavenging Assay [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Peucedanol 3'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract